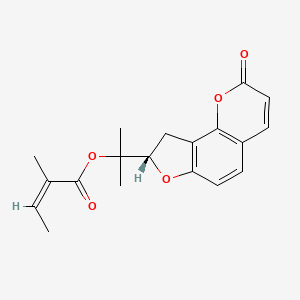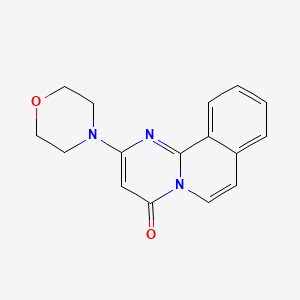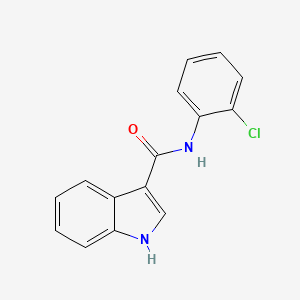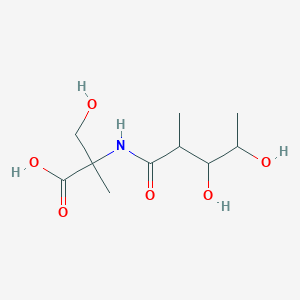![molecular formula C24H29N5O B1669369 N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide CAS No. 934828-12-3](/img/structure/B1669369.png)
N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide
Overview
Description
Mechanism of Action
Target of Action
Hdac-IN-4 is a selective inhibitor of Histone Deacetylase 6 (HDAC6) and Histone Deacetylase 10 (HDAC10) . HDACs are enzymes that remove acetyl groups from histones and other protein regulatory factors, playing a crucial role in transcriptional regulation, cell cycle progression, and developmental events .
Mode of Action
Hdac-IN-4 interacts with its targets, HDAC6 and HDAC10, by inhibiting their enzymatic activity . This inhibition leads to an increase in the acetylation of histones, which is generally associated with an increase in chromatin accessibility for transcription factors and specific effects on gene expression .
Biochemical Pathways
The inhibition of HDACs by Hdac-IN-4 affects various biochemical pathways. HDACs play a key role in the deacetylation of histone tail lysines, resulting in the compaction of DNA and suppression of transcription . By inhibiting HDACs, Hdac-IN-4 can potentially disrupt these processes, leading to changes in gene expression profiles .
Result of Action
The molecular and cellular effects of Hdac-IN-4’s action primarily involve changes in gene expression. By inhibiting HDACs, Hdac-IN-4 increases histone acetylation, leading to changes in chromatin structure and gene expression . This can have various downstream effects, including the potential to halt the proliferation and differentiation of neoplastic cells, instigate tumor cell apoptosis, and attenuate tumor-associated angiogenesis .
Action Environment
The action, efficacy, and stability of Hdac-IN-4 can be influenced by various environmental factors. For instance, the presence of other molecules, pH levels, and temperature can affect the activity of Hdac-IN-4. Additionally, the cellular environment, including the presence of other proteins and enzymes, can also impact the effectiveness of Hdac-IN-4 .
Biochemical Analysis
Biochemical Properties
Hdac-IN-4 interacts with HDACs, specifically the zinc-dependent HDAC protein family . The interaction between Hdac-IN-4 and these enzymes leads to the inhibition of their enzymatic activity, which in turn affects the acetylation status of histones and other proteins . This can have profound effects on the transcriptional activity of genes, thereby influencing a wide range of biochemical reactions .
Cellular Effects
The effects of Hdac-IN-4 on cells are diverse and far-reaching. By inhibiting HDACs, Hdac-IN-4 can alter the transcriptional landscape of a cell, affecting gene expression and cellular metabolism . This can influence various cellular processes, including cell signaling pathways and the cell cycle .
Molecular Mechanism
At the molecular level, Hdac-IN-4 exerts its effects by binding to HDACs and inhibiting their enzymatic activity . This prevents the removal of acetyl groups from histones, leading to an increase in chromatin accessibility and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Hdac-IN-4 in laboratory settings can vary over time. While the immediate effects of Hdac-IN-4 involve changes in HDAC activity and gene expression, longer-term effects can include alterations in cell function and viability
Dosage Effects in Animal Models
The effects of Hdac-IN-4 in animal models can vary depending on the dosage. While low doses of Hdac-IN-4 can lead to changes in gene expression and cellular function, higher doses may result in toxicity or adverse effects
Metabolic Pathways
Hdac-IN-4 is involved in the regulation of various metabolic pathways through its effects on HDACs . By altering the acetylation status of histones and other proteins, Hdac-IN-4 can influence the activity of enzymes and other factors involved in metabolic processes .
Transport and Distribution
The transport and distribution of Hdac-IN-4 within cells and tissues is a complex process that involves various transporters and binding proteins . The localization and accumulation of Hdac-IN-4 can influence its activity and the cellular processes it affects .
Subcellular Localization
The subcellular localization of Hdac-IN-4 can influence its activity and function. While Hdac-IN-4 is known to interact with HDACs, which are located in the nucleus, it may also interact with other proteins in different subcellular compartments
Preparation Methods
The synthesis of CXD101 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically includes the following steps:
Preparation of Intermediates: The synthesis begins with the preparation of key intermediates, which are essential for the final coupling reaction.
Coupling Reaction: The intermediates are then coupled under specific reaction conditions to form the final product, CXD101.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity CXD101.
Chemical Reactions Analysis
CXD101 undergoes various chemical reactions, including:
Oxidation: CXD101 can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of CXD101 can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: CXD101 can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Scientific Research Applications
CXD101 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Therapy: CXD101 has demonstrated potent antiproliferative activity against various cancer cells, including colon, lung, non-Hodgkin lymphoma, and myeloma cell lines. .
Epigenetic Regulation: As an HDAC inhibitor, CXD101 plays a crucial role in epigenetic regulation by modulating histone acetylation and gene expression.
Combination Therapy: CXD101 has been investigated in combination with other therapeutic agents, such as immune checkpoint inhibitors, to enhance its anticancer effects.
Comparison with Similar Compounds
CXD101 is unique compared to other HDAC inhibitors due to its selectivity for class I HDAC enzymes and its potent antiproliferative activity. Similar compounds include:
Vorinostat: A non-selective HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.
Romidepsin: A selective HDAC inhibitor for class I enzymes, used in the treatment of peripheral T-cell lymphoma.
Panobinostat: A pan-HDAC inhibitor with activity against multiple HDAC classes, used in the treatment of multiple myeloma
CXD101’s selectivity for class I HDAC enzymes and its favorable pharmacokinetic profile make it a promising candidate for further development in cancer therapy.
Properties
IUPAC Name |
N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O/c1-17-21(15-28(2)27-17)16-29-13-11-19(12-14-29)18-7-9-20(10-8-18)24(30)26-23-6-4-3-5-22(23)25/h3-10,15,19H,11-14,16,25H2,1-2H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDZMASHNBKTPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CCC(CC2)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934828-12-3 | |
| Record name | CXD-101 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934828123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CXD101 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16182 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zabadinostat | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TNV87ICD2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

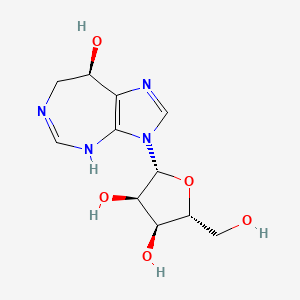
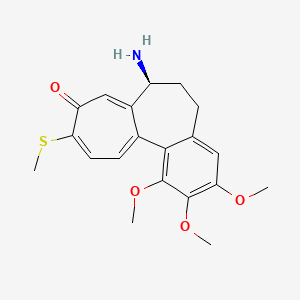
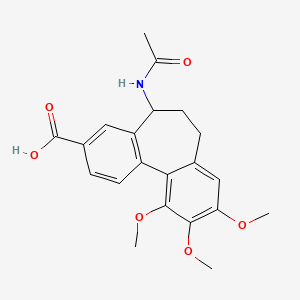
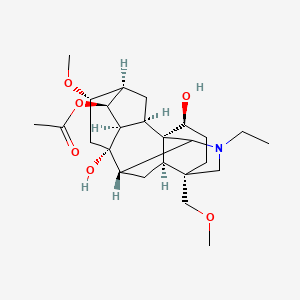


![3-Chloro-5-[(2e)-3,7-Dimethylocta-2,6-Dien-1-Yl]-4,6-Dihydroxy-2-Methylbenzaldehyde](/img/structure/B1669299.png)
